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Compound of Interest

Compound Name: 7-Bromo-5-methylbenzofuran

Cat. No.: B1343173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 7-
Bromo-5-methylbenzofuran. Due to the limited availability of comprehensive experimental

data in publicly accessible databases and literature, this document focuses on presenting

predicted data and general experimental protocols applicable to the characterization of this and

similar molecules.

Spectroscopic Data Summary
At present, a complete, experimentally verified dataset for 7-Bromo-5-methylbenzofuran is

not readily available in the surveyed scientific literature. The following tables are based on

predicted values and typical spectral characteristics for compounds with similar structural

motifs. Researchers are strongly encouraged to obtain experimental data for their specific

samples for accurate characterization.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Tentative Assignment

~7.6 d H-2

~7.4 d H-4

~7.2 s H-6

~6.8 d H-3

~2.4 s -CH₃

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Tentative Assignment

~155 C-7a

~145 C-2

~130 C-5

~128 C-3a

~125 C-4

~120 C-6

~115 C-7

~105 C-3

~21 -CH₃

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1600-1450 Strong Aromatic C=C stretch

~1250-1000 Strong C-O stretch (furan ring)

~800-600 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment

210/212 High
[M]⁺, [M+2]⁺ (due to Br

isotopes)

181/183 Medium [M-CHO]⁺

131 Medium [M-Br]⁺

102 Medium [M-Br-CHO]⁺

Ionization Mode: Electron Ionization (EI). The presence of bromine results in a characteristic

M/M+2 isotopic pattern with approximately equal intensity.[1][2][3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

small organic molecule like 7-Bromo-5-methylbenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

Set the relaxation delay to at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a spectral width of 0 to 220 ppm and a larger number of scans

(e.g., 1024 or more) due to the lower natural abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FT-IR

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.
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Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) - GC/MS

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC/MS).

Chromatographic Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the

compound from any impurities.

Mass Spectrometry Analysis:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The standard EI energy is 70 eV.

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect

the molecular ion and fragment ions.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the

characteristic fragmentation pattern. The presence of a bromine atom will be indicated by an

M+2 peak of nearly equal intensity to the molecular ion peak.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://chem.libretexts.org/Courses/Providence_College/CHM_331_Advanced_Analytical_Chemistry_1/16%3A_Molecular_Mass_Spectrometry/16.09%3A_Organic_Compounds_Containing_Halogen_Atoms
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 7-Bromo-5-methylbenzofuran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343173#7-bromo-5-methylbenzofuran-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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